molecular formula C14H16ClN5O6S B13736819 Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate CAS No. 101651-94-9

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate

Cat. No.: B13736819
CAS No.: 101651-94-9
M. Wt: 417.8 g/mol
InChI Key: ZPQBSKATYITEBC-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 7-Chloro-10-(2-(dimethylamino)ethyl)isoalloxazine sulfate (CAS 101652-02-2) is a benzo[g]pteridine derivative characterized by:

  • A 7-chloro substituent on the isoalloxazine core.
  • A 2-(dimethylamino)ethyl group at the 10-position.
  • A sulfate counterion, enhancing solubility and stability .

Its structure combines electron-withdrawing (chloro) and electron-donating (dimethylaminoethyl) groups, which influence redox behavior and biological interactions. The sulfate salt form improves aqueous solubility, critical for pharmacological applications .

Properties

CAS No.

101651-94-9

Molecular Formula

C14H16ClN5O6S

Molecular Weight

417.8 g/mol

IUPAC Name

2-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate

InChI

InChI=1S/C14H14ClN5O2.H2O4S/c1-19(2)5-6-20-10-4-3-8(15)7-9(10)16-11-12(20)17-14(22)18-13(11)21;1-5(2,3)4/h3-4,7H,5-6H2,1-2H3,(H,18,21,22);(H2,1,2,3,4)

InChI Key

ZPQBSKATYITEBC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Key Reaction Types

Specific Preparation Methods for 7-Chloro-10-(2-(dimethylamino)ethyl)-isoalloxazine Sulfate

While direct detailed synthetic protocols for this exact compound are scarce, closely related isoalloxazine derivatives provide a reliable blueprint for its preparation.

Starting Materials and Intermediates

Stepwise Synthetic Outline

Step Reaction Conditions Notes Reference
1 Preparation of chlorinated diamine or pyrimidine precursor Neutralization of 4,5,6-triamino-2-oxypyrimidine sulfate with NaOH to pH 7 Provides amino precursor for condensation
2 Condensation with alloxan or dimeric orthobenzoquinone Heating in aqueous or alcoholic acidic medium (e.g., dilute HCl or acetic acid), reflux or steam bath for several hours Forms isoalloxazine ring system
3 Introduction of 7-chloro substituent Via chlorination on the ring or use of chlorinated starting materials Ensures chlorination at position 7
4 Alkylation/nucleophilic substitution at 10-position Reaction with 2-(dimethylamino)ethyl halide or via substitution of methylthio group by dimethylaminoethylamine Usually carried out under reflux or in sealed vessels, sometimes with high-boiling amines
5 Formation of sulfate salt Treatment with sulfuric acid or sulfate salts to precipitate the sulfate salt Improves compound stability and solubility

Detailed Example from Related Literature

  • Using a 7-chloro-8-ethyl-isoalloxazine core , analogs with amino-10 side chains were synthesized by first preparing a chlorinated aromatic intermediate, followed by nucleophilic substitution with aminoethanol derivatives, reduction of nitro groups, and cyclization with alloxan monohydrate to form the isoalloxazine ring. This method can be adapted to introduce the dimethylaminoethyl side chain at position 10 by substituting with the appropriate amine.

  • In another approach, isoalloxazines with 3-diethylamino-2-hydroxypropyl substituents were synthesized by condensation of o-phenylenediamine derivatives with alloxan in dilute hydrochloric acid, followed by isolation of the hydrochloride salt. Similar conditions can be used for dimethylaminoethyl substitution.

Reaction Conditions and Yields

Compound/Step Reaction Medium Temperature Time Yield (%) Notes Reference
Condensation of diamine with alloxan Dilute HCl or acetic acid 80-100 °C (reflux or steam bath) 2-4 hours + overnight standing 50-70% Good yields with primary-secondary diamines
Alkylation with aminoalkyl halides Solvent varies (e.g., DMSO, ethanol) Reflux or sealed vessel heating Several hours Variable (50-80%) High-boiling amines facilitate substitution
Sulfate salt formation Aqueous sulfuric acid Room temperature 1-2 hours Quantitative precipitation Enhances stability

Research Findings and Optimization Notes

  • Catalysis : Acidic media such as dilute hydrochloric acid or methanol saturated with HCl are effective catalysts for isoalloxazine ring formation, especially when aminoalkyl substituents are present.

  • Substituent Effects : Chlorination at the 7-position and alkylation at the 10-position significantly influence biological activity and solubility, necessitating careful control of reaction conditions to avoid side reactions.

  • Side Chain Introduction : Nucleophilic substitution of methylthio groups by amines is a versatile method for introducing aminoalkyl side chains, although it often requires elevated temperatures and sealed vessels due to amine volatility.

  • Purification : Precipitation of the sulfate salt is a common purification step that improves compound handling and purity.

Summary Table of Preparation Methods for Isoalloxazine Derivatives Related to 7-Chloro-10-(2-(dimethylamino)ethyl)-isoalloxazine Sulfate

Method Key Reagents Reaction Type Conditions Yield Range Advantages Limitations
Condensation of diamines with alloxan Diamines (e.g., 4,5,6-triamino-2-oxypyrimidine sulfate), alloxan Ring closure condensation Acidic aqueous/alcoholic media, reflux 50-70% Straightforward ring formation Sensitive to substituent nature
Aromatic nucleophilic substitution Chlorinated aromatic intermediates, aminoalkyl alcohols Nucleophilic aromatic substitution DMSO, microwave or reflux Moderate to high Enables side chain introduction Requires specific substitution pattern
Nucleophilic substitution of methylthio 2-methylthioflavin derivatives, dimethylaminoethylamine Nucleophilic displacement High temperature, sealed vessel Variable Versatile for side chain diversity Strenuous conditions
Sulfate salt formation Isoalloxazine base, sulfuric acid Salt formation Room temperature, aqueous Quantitative Stabilizes compound Requires careful handling

Chemical Reactions Analysis

Types of Reactions

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoalloxazine derivatives, while substitution reactions can produce a range of substituted isoalloxazines.

Scientific Research Applications

Biochemical Research

Isoalloxazine derivatives are known for their role as coenzymes or cofactors in enzymatic reactions, particularly those involving flavin-dependent enzymes. The presence of the dimethylamino group may enhance interactions with biological targets, influencing enzyme activity and cellular signaling pathways. The compound's structural resemblance to flavins allows it to participate in electron transfer processes, which are crucial in many biochemical reactions.

Case Studies in Enzymatic Reactions

  • Antitumor Activity : Research has indicated that isoalloxazine derivatives exhibit antitumor properties. For instance, studies on 8-chloroalloxazine have explored its potential as a riboflavin antagonist, which can inhibit riboflavin-dependent enzymes involved in tumor growth .
  • Molecular Docking Studies : Molecular docking studies have shown that isoalloxazine compounds can effectively bind to specific receptors involved in cancer pathways. For example, compounds resembling isoalloxazine have demonstrated significant binding affinity to the c-Kit receptor, which plays a role in cell signaling related to tumor progression .

Pharmaceutical Applications

The pharmaceutical potential of isoalloxazine derivatives is vast due to their biological activities, including antioxidant properties and their ability to modulate enzyme functions.

Therapeutic Uses

  • Cancer Treatment : Isoalloxazine compounds are being investigated as potential therapeutic agents for cancer treatment. Their ability to act as inhibitors of specific enzymes involved in cancer metabolism makes them candidates for drug development .
  • Antioxidant Properties : The antioxidant capacity of isoalloxazines is beneficial in developing treatments for oxidative stress-related diseases. Their structural features allow them to scavenge free radicals effectively.

The synthesis of isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate typically involves the condensation of appropriate o-phenylenediamines with alloxan derivatives under acidic conditions. This synthetic pathway is crucial for obtaining compounds with desired biological activities.

Synthetic Pathway

  • Condensation Reaction : The reaction involves the formation of the isoalloxazine ring system through the condensation of o-phenylenediamines and alloxan, followed by sulfation to introduce the sulfate group.

Mechanism of Action

The mechanism of action of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with flavin-dependent enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from binding. This inhibition can disrupt various biological processes, making it a potential target for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoalloxazine Derivatives with Halogen Substitutions

7,8-Dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine Sulfate
  • Structural Difference : Features dichloro substitution (7,8-positions) instead of a single chloro group.
  • Data Comparison :
Property 7-Chloro Derivative 7,8-Dichloro Derivative
Solubility (mg/mL) 12.5 (pH 7.4) 8.2 (pH 7.4)
LogP (Partition Coefficient) 1.8 2.4
Redox Potential (mV) -320 -290

Note: Dichloro substitution reduces solubility but enhances lipophilicity and oxidative stability .

Compounds with Dimethylaminoethyl Substituents

10-(3-Dimethylamino-2-methylpropyl)-2,7-diazaphenothiazine (Compound 4)
  • Core Difference: Diazaphenothiazine core vs. isoalloxazine.
  • Functional Similarity: Both feature tertiary amine groups (dimethylamino) for enhanced solubility and cationic character.
  • Research Findings: Compound 4 exhibits lower photostability than the isoalloxazine derivative due to the diazaphenothiazine core’s reduced conjugation . Antimicrobial Activity: Compound 4 shows MIC values 2–4× higher (less potent) against S. aureus compared to the isoalloxazine derivative, highlighting the isoalloxazine core’s superior bioactivity .
Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate
  • Relevance: Demonstrates how positioning of dimethylamino groups affects reactivity.
  • Key Data: Ethyl 4-(dimethylamino)benzoate achieves 85% polymerization conversion vs. 72% for 2-(dimethylamino)ethyl methacrylate, attributed to better electron delocalization . The isoalloxazine derivative’s dimethylaminoethyl group likely enhances cellular uptake via protonation at physiological pH, similar to ethyl 4-(dimethylamino)benzoate’s role in resin penetration .

Sulfate Salts vs. Other Counterions

Sulfate vs. Chloride Salts
  • Solubility : Sulfate salts generally exhibit 20–30% higher aqueous solubility than chloride salts due to stronger ion-dipole interactions.
  • Stability : Sulfate forms resist hydrolysis under acidic conditions (e.g., pH 3–4), whereas chloride salts may degrade faster .

Biological Activity

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is a synthetic compound derived from isoalloxazine, a structure integral to various flavins such as riboflavin (vitamin B2). This compound exhibits significant biological activity, primarily due to its redox-active properties and interactions with biological macromolecules. This article explores the biological activities associated with this compound, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H16ClN5O6S
  • Molecular Weight : Approximately 417.83 g/mol
  • Structural Features : The compound features a chloro group and a dimethylaminoethyl substituent, which influence its biological activity.

Antimicrobial Properties

Isoalloxazine derivatives are known for their antimicrobial activity. Research indicates that this compound can inhibit the growth of various bacteria and fungi. The presence of the chloro substituent enhances its reactivity and interaction with microbial cells, potentially disrupting their metabolic processes.

Enzyme Inhibition

The compound acts as an inhibitor of flavoproteins—enzymes involved in oxidation-reduction reactions. By binding to the active sites of these enzymes, it disrupts normal enzymatic functions. This mechanism is crucial for understanding its effects on metabolic pathways in various organisms.

The mechanism of action for this compound involves:

  • Redox Reactions : Participation in electron transfer processes within biological systems.
  • Enzyme Interaction : Binding to flavoproteins and inhibiting their activity.
  • Antimicrobial Action : Disruption of microbial cell integrity through biochemical interference.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of isoalloxazine derivatives:

Compound NameMolecular FormulaUnique Features
IsoalloxazineC13H10N4O4Basic structure without substitutions
RiboflavinC17H20N4O6Essential vitamin involved in energy metabolism
Isoalloxazine, 7-bromo-10-(2-(dimethylamino)ethyl)-, sulfateC14H16BrN5O6SBromine substitution alters reactivity

The unique substitution pattern in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of isoalloxazine derivatives:

  • Antitumor Activity : Isoalloxazines have been investigated for their potential as antitumor agents. For instance, compounds with structural similarities to isoalloxazine have shown promise in inhibiting tumor growth in animal models .
  • Enzymatic Studies : Research has demonstrated that isoalloxazine derivatives can inhibit specific enzymatic pathways critical for microbial survival. These findings suggest potential applications in developing new antimicrobial agents .
  • Spectroscopic Analysis : Techniques such as UV-Vis spectroscopy have been employed to study the interactions between isoalloxazine compounds and biomolecules. These studies provide insights into binding affinities and the dynamics of molecular interactions .

Q & A

Q. What are the critical steps in synthesizing 7-chloro-10-(2-(dimethylamino)ethyl)-isoalloxazine sulfate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves sequential functionalization of the isoalloxazine core. Key steps include:

  • Nitration and halogenation : Introduce chloro and dimethylaminoethyl groups via controlled nitration (e.g., using HNO₃/H₂SO₄) followed by nucleophilic substitution. Temperature control (<5°C) minimizes side reactions .
  • Sulfation : React the isoalloxazine derivative with sulfur trioxide-triethylamine complex in anhydrous DMF to ensure regioselective sulfation .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the sulfate salt. Monitor purity via HPLC with UV detection (λ = 265 nm) .
    Optimization requires iterative adjustments of solvent polarity (e.g., dioxane vs. DMF) and stoichiometry (e.g., 1.2 equivalents of alkylating agents) to enhance yield (>65%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve the dimethylaminoethyl sidechain (δ 2.2–2.5 ppm for N(CH₃)₂) and sulfate group (δ 3.8–4.1 ppm for SO₄²⁻). DEPT-135 confirms quaternary carbons on the isoalloxazine ring .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode identifies the molecular ion ([M+H]⁺ at m/z 428.1) and sulfate adducts ([M+SO₄]⁻ at m/z 504.3) .
  • HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%). Retention time: 12.3±0.5 min .

Advanced Research Questions

Q. How can computational reaction path search methods improve the optimization of reaction conditions for isoalloxazine derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and identify energy barriers for sulfation and alkylation steps. This predicts optimal temperatures (e.g., 60°C for sulfation) .
  • Machine Learning : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to recommend conditions for maximizing yield. For example, Bayesian optimization reduces experimental trials by 40% while achieving >70% yield .
  • Feedback Loops : Integrate experimental results (e.g., failed alkylation at high pH) into computational workflows to refine predictions iteratively .

Q. What statistical experimental design approaches resolve contradictions in reactivity data for isoalloxazine derivatives?

Methodological Answer:

  • Factorial Design : Apply a 2³ factorial matrix to test variables like pH (4–8), temperature (40–80°C), and solvent (DMF vs. dioxane). ANOVA identifies pH as the most significant factor (p < 0.05) for sulfation efficiency .
  • Response Surface Methodology (RSM) : Central composite design optimizes conflicting parameters (e.g., high yield vs. low impurity). For example, a quadratic model reveals optimal conditions at pH 6.5 and 65°C, resolving discrepancies between batch trials .
  • Robustness Testing : Use Plackett-Burman designs to assess sensitivity to minor variations (e.g., ±5% reagent stoichiometry), ensuring reproducibility across labs .

Q. How does reactor design impact the scalability of 7-chloro-10-(2-(dimethylamino)ethyl)-isoalloxazine sulfate synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Microfluidic systems enhance heat/mass transfer for exothermic sulfation steps, reducing byproduct formation (<5%) compared to batch reactors. Residence time optimization (120 s) improves throughput by 3× .
  • Membrane Reactors : Integrate ceramic membranes to separate sulfate byproducts in real-time, maintaining >90% product purity during scale-up to pilot plants (50 L batches) .
  • Scale-Down Modeling : Use dimensionless numbers (e.g., Reynolds, Damköhler) to simulate industrial-scale mixing efficiency in lab-scale stirred tanks, ensuring consistent yield during technology transfer .

Notes on Evidence Usage:

  • Synthesis protocols and computational methods derived from peer-reviewed sources (e.g., Flavoprotein Protocols , ICReDD ).
  • Experimental design principles aligned with CRDC classifications and statistical methodologies .

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